9-Iodostearyl carnitine
Overview
Description
9-Iodostearyl carnitine: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids This compound is characterized by the presence of an iodine atom attached to the stearyl chain of carnitine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodostearyl carnitine typically involves the iodination of stearyl carnitine. The process begins with the preparation of stearyl carnitine, followed by the introduction of an iodine atom at the 9th position of the stearyl chain. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of iodine incorporation.
Chemical Reactions Analysis
Types of Reactions: 9-Iodostearyl carnitine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated stearyl carnitine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium azide or sodium hydroxide under appropriate conditions.
Major Products:
Oxidation: Iodate derivatives of stearyl carnitine.
Reduction: Deiodinated stearyl carnitine.
Substitution: Hydroxyl or amino derivatives of stearyl carnitine.
Scientific Research Applications
Chemistry: 9-Iodostearyl carnitine is used as a precursor in the synthesis of various iodinated organic compounds
Biology: In biological research, this compound is utilized to investigate the role of iodine in cellular processes. It serves as a model compound to study the transport and metabolism of iodinated lipids in cells.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of radiopharmaceuticals for diagnostic imaging. Its iodine content makes it suitable for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, this compound is employed in the formulation of specialized chemicals and materials, including surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 9-Iodostearyl carnitine involves its interaction with cellular membranes and enzymes. The iodine atom in its structure can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism, such as carnitine acyltransferases, by altering their substrate specificity and catalytic efficiency.
Comparison with Similar Compounds
Stearyl carnitine: Lacks the iodine atom, making it less reactive in certain chemical and biological contexts.
Octadecanoyl carnitine: Similar structure but without the iodine atom, resulting in different reactivity and applications.
Iodooctadecanoyl carnitine: Another iodinated derivative with variations in the position of the iodine atom.
Uniqueness: 9-Iodostearyl carnitine is unique due to the specific placement of the iodine atom at the 9th position of the stearyl chain. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(9-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO4/c1-5-6-7-8-9-11-14-17-22(26)18-15-12-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGTLBYXSAIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909249 | |
Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104855-15-4 | |
Record name | 9-Iodostearyl carnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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